1-溴-2-(叔丁基)苯

描述

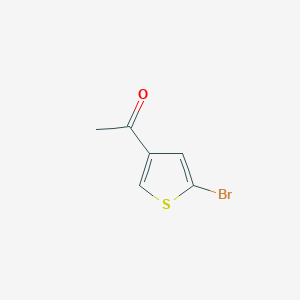

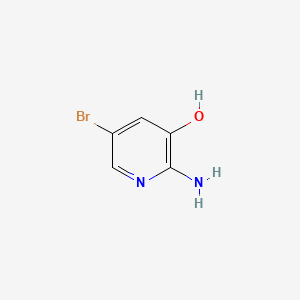

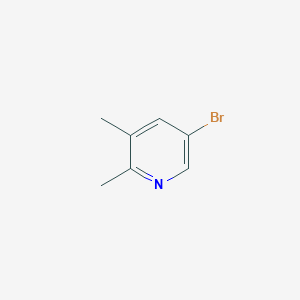

“1-Bromo-2-(tert-Butyl)benzene” is a chemical compound with the molecular formula C10H13Br . It is also known by other names such as “1-Brom-2-(2-methyl-2-propanyl)benzol” in German, “1-Bromo-2-(2-methyl-2-propanyl)benzene” in English, and “1-Bromo-2-(2-méthyl-2-propanyl)benzène” in French .

Synthesis Analysis

The synthesis of “1-Bromo-2-(tert-Butyl)benzene” involves several steps. One method involves the reaction of 2-tert-butylaniline with hydrogen bromide in water at room temperature . This is followed by the addition of sodium nitrite in diethyl ether and water at a temperature range of -56 to -8°C . The reaction yields a brown suspension .Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(tert-Butyl)benzene” consists of a benzene ring substituted with a bromine atom and a tert-butyl group . The average mass of the molecule is 213.114 Da, and the monoisotopic mass is 212.020050 Da .Chemical Reactions Analysis

“1-Bromo-2-(tert-Butyl)benzene” can participate in various chemical reactions. For instance, it can react with phenylboronic acid to yield α,α-dimethyl-β-phenyl hydrostyrene .Physical And Chemical Properties Analysis

“1-Bromo-2-(tert-Butyl)benzene” has a molecular weight of 213.114 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 221.0±9.0 °C at 760 mmHg . The compound is moderately soluble in water .科学研究应用

分子电子学

1-溴-2-(叔丁基)苯是在制备寡(苯乙烯)和寡(苯乙炔)导线时的前体,这些导线是分子电子学中至关重要的组件。通过高效的合成转化,这些导线展示了简单芳基溴化物如1-溴-2-(叔丁基)苯在先进电子应用中的多功能性 (Stuhr-Hansen et al., 2005)。

蓝光发射蒽

在合成蓝光发射蒽时,从化合物如1-溴-2-(叔丁基)苯合成的2-叔丁基-9,10-双(溴芳基)蒽衍生物被使用。这些化合物表现出高热稳定性,并在发光二极管(LEDs)中使用,展示了它们在光电子器件中的重要作用 (Danel et al., 2002)。

有机硒化合物

1-溴-2-(叔丁基)苯被用于有机硒化合物的合成。这些从溴化苯衍生物中得到的化合物在研究分子内相互作用中发挥着重要作用,例如Se...O非键合相互作用,这对于理解这些化合物在各种化学环境中的行为至关重要 (Zade et al., 2005)。

环状乙烯胺合成

该化合物在1-氯环己烯基-2-氨基苯类环状乙烯胺的合成中发挥作用,通过布查尔德-哈特威希反应。这些合成的化合物在各种化学合成中具有潜在应用,并通过光谱技术进行表征 (Chakravarthy et al., 2020)。

烯烃的羧酯化

在催化系统中,1-溴-2-(叔丁基)苯的衍生物被用于提高烯烃的羧酯化反应的效率。这种应用在涉及烯烃转化为酯的工业过程中至关重要,展示了该化合物在催化中的重要性 (Dong et al., 2017)。

安全和危害

The safety data sheet for “1-Bromo-2-(tert-Butyl)benzene” indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

作用机制

Target of Action

1-Bromo-2-(tert-Butyl)benzene is an organic compound that primarily targets other organic compounds in chemical reactions. It is often used as a reagent in organic synthesis .

Mode of Action

The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a type of elimination reaction, referred to as the E2 mechanism . In this mechanism, a methanethiolate nucleophile substitutes for bromine, while methoxide ion acts as a base .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-2-(tert-Butyl)benzene are primarily those involved in organic synthesis. The compound can participate in reactions that form new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Its physical properties such as its boiling point (80-81 °c/2 mmhg) and density (1229 g/mL at 25 °C) can impact its behavior in a chemical reaction .

Result of Action

The result of the action of 1-Bromo-2-(tert-Butyl)benzene is the formation of new organic compounds. For example, it has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of certain compounds .

Action Environment

The action of 1-Bromo-2-(tert-Butyl)benzene can be influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, its reactions with n-butyllithium and tert-butyllithium occur at 0°C . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

生化分析

Biochemical Properties

1-Bromo-2-(tert-Butyl)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It is known to undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The bromine atom in 1-Bromo-2-(tert-Butyl)benzene is highly reactive, making it a valuable intermediate in the synthesis of other organic compounds .

Cellular Effects

The effects of 1-Bromo-2-(tert-Butyl)benzene on cellular processes are diverse. It influences cell function by interacting with cellular membranes and proteins. This compound can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Studies have shown that 1-Bromo-2-(tert-Butyl)benzene can induce oxidative stress in cells, which may result in changes in cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 1-Bromo-2-(tert-Butyl)benzene exerts its effects through various mechanisms. It can participate in free radical bromination and nucleophilic substitution reactions, which are essential for the modification of organic molecules . The bromine atom in the compound can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. Additionally, 1-Bromo-2-(tert-Butyl)benzene can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-2-(tert-Butyl)benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-2-(tert-Butyl)benzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may affect cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-Bromo-2-(tert-Butyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage considerations in biochemical studies involving 1-Bromo-2-(tert-Butyl)benzene.

Metabolic Pathways

1-Bromo-2-(tert-Butyl)benzene is involved in various metabolic pathways, particularly those related to the oxidation of aromatic compounds. The compound can undergo side-chain oxidation, leading to the formation of benzylic radicals and other reactive intermediates . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of 1-Bromo-2-(tert-Butyl)benzene .

Transport and Distribution

Within cells and tissues, 1-Bromo-2-(tert-Butyl)benzene is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, where it can accumulate in specific cellular compartments . The distribution of 1-Bromo-2-(tert-Butyl)benzene within tissues is influenced by factors such as its chemical properties and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of 1-Bromo-2-(tert-Butyl)benzene is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals, where it exerts its biochemical effects . The localization of 1-Bromo-2-(tert-Butyl)benzene within cells is crucial for understanding its role in cellular processes and its potential impact on cellular function .

属性

IUPAC Name |

1-bromo-2-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRKVAAKZIVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474768 | |

| Record name | 1-Bromo-2-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7073-99-6 | |

| Record name | 1-Bromo-2-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)